molecular formula C12H20O3 B13649735 Ethyl 2-ethyl-5-methyl-1-oxaspiro[2.4]heptane-2-carboxylate

Ethyl 2-ethyl-5-methyl-1-oxaspiro[2.4]heptane-2-carboxylate

Cat. No.: B13649735
M. Wt: 212.28 g/mol
InChI Key: MOMXZDBPXYHREO-UHFFFAOYSA-N
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Description

Ethyl 2-ethyl-5-methyl-1-oxaspiro[2.4]heptane-2-carboxylate (CAS: 89185-46-6) is a spirocyclic ether ester characterized by a unique 1-oxaspiro[2.4]heptane core. This compound features an ethyl ester group at position 2, along with ethyl and methyl substituents at positions 2 and 5 of the spiro system, respectively. Its structural complexity and stereochemical features make it a subject of interest in synthetic organic chemistry, particularly for exploring spirocyclic systems.

Properties

Molecular Formula

C12H20O3

Molecular Weight

212.28 g/mol

IUPAC Name

ethyl 2-ethyl-5-methyl-1-oxaspiro[2.4]heptane-2-carboxylate

InChI

InChI=1S/C12H20O3/c1-4-12(10(13)14-5-2)11(15-12)7-6-9(3)8-11/h9H,4-8H2,1-3H3

InChI Key

MOMXZDBPXYHREO-UHFFFAOYSA-N

Canonical SMILES

CCC1(C2(O1)CCC(C2)C)C(=O)OCC

Origin of Product

United States

Preparation Methods

Chemical Reactions Analysis

Ethyl 2-ethyl-5-methyl-1-oxaspiro[2.4]heptane-2-carboxylate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be performed using reducing agents to yield reduced forms of the compound.

    Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups under specific conditions.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Ethyl 2-ethyl-5-methyl-1-oxaspiro[2.4]heptane-2-carboxylate has several scientific research applications, including:

Mechanism of Action

The mechanism of action of Ethyl 2-ethyl-5-methyl-1-oxaspiro[2.4]heptane-2-carboxylate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to particular enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Spirocyclic Ether Esters

a) Ethyl 2-ethyl-1-oxa-5-thiaspiro[2.4]heptane-2-carboxylate 5,5-dioxide
  • Key Differences : Replaces the 5-methyl group in the target compound with a sulfur atom (5-thia) and includes a 5,5-dioxide moiety.
  • This compound may exhibit distinct solubility and reactivity profiles compared to the oxygen-only spiro system in the target compound .
b) Methyl 1-oxaspiro[2.4]heptane-2-carboxylate
  • Key Differences : Lacks the ethyl and methyl substituents on the spiro core and uses a methyl ester instead of an ethyl ester.
  • The shorter methyl ester chain may also lower lipophilicity .
c) Ethyl 2-ethyl-5-methyl-1-oxaspiro[2.5]octane-2-carboxylate
  • Key Differences : Expands the spiro system from [2.4]heptane to [2.5]octane, increasing the ring size.
  • Implications: The larger spiro framework (octane vs. The molecular weight (226.32 g/mol) is higher than the target compound’s estimated ~212 g/mol, which may influence physical properties like boiling point and density .

Bicyclic and Non-Spiro Analogues

a) Ethyl 4,7,7-trimethyl-3-oxobicyclo[2.2.1]heptane-2-carboxylate
  • Key Differences : Features a bicyclo[2.2.1]heptane scaffold with a ketone (3-oxo) and additional methyl groups.
  • Implications : The fused bicyclic system imposes greater conformational rigidity compared to spiro systems. The ketone group introduces electrophilic reactivity, making this compound more suitable for applications in catalysis or pharmaceutical intermediates .

Structural and Functional Comparison Table

Compound Name Core Structure Substituents Molecular Weight (g/mol) Key Features
Ethyl 2-ethyl-5-methyl-1-oxaspiro[2.4]heptane-2-carboxylate Spiro[2.4]heptane 2-ethyl, 5-methyl ~212 (estimated) Discontinued; moderate steric bulk
Ethyl 2-ethyl-1-oxa-5-thiaspiro[2.4]heptane-2-carboxylate 5,5-dioxide Spiro[2.4]heptane 5-thia, 5,5-dioxide N/A High polarity, sulfone-enhanced stability
Ethyl 2-ethyl-5-methyl-1-oxaspiro[2.5]octane-2-carboxylate Spiro[2.5]octane 2-ethyl, 5-methyl 226.32 Reduced ring strain, higher molecular weight
Methyl 1-oxaspiro[2.4]heptane-2-carboxylate Spiro[2.4]heptane None (minimal substituents) N/A Lower steric hindrance, methyl ester
Ethyl 4,7,7-trimethyl-3-oxobicyclo[2.2.1]heptane-2-carboxylate Bicyclo[2.2.1]heptane 3-oxo, 4,7,7-trimethyl N/A Rigid fused-ring system, ketone functionality

Biological Activity

Ethyl 2-ethyl-5-methyl-1-oxaspiro[2.4]heptane-2-carboxylate is a compound of interest in medicinal and synthetic chemistry due to its unique spirocyclic structure and potential biological activities. This article explores its biological activity, synthesis, and applications based on available research findings.

Molecular Characteristics:

PropertyValue
Molecular FormulaC10H16O3
Molecular Weight184.23 g/mol
IUPAC NameThis compound
InChI KeyVUTFMUAGRYEPOZ-UHFFFAOYSA-N

Synthesis and Reaction Pathways

The synthesis of this compound typically involves multi-step reactions, including:

  • Conia-Ene Reaction : This reaction is crucial for forming the spirocyclic structure, often employing specific catalysts under controlled conditions.
  • Purification Methods : Common techniques include recrystallization and chromatography to ensure high purity of the final product.

The biological activity of this compound is believed to be linked to its interaction with various enzymes and receptors in biological systems. The spirocyclic structure allows it to fit into unique binding sites, potentially modulating enzyme activity and influencing metabolic pathways.

Biological Activities

Research indicates that compounds with similar structures exhibit a range of biological activities, including:

  • Antimicrobial Activity : Some studies have shown that spirocyclic compounds can possess significant antimicrobial properties, making them candidates for developing new antibiotics.
  • Anti-inflammatory Effects : Certain derivatives have been reported to exhibit anti-inflammatory effects, suggesting potential applications in treating inflammatory diseases.
  • Cytotoxicity against Cancer Cells : Preliminary studies indicate that some oxaspiro compounds may demonstrate cytotoxic effects against various cancer cell lines.

Case Studies and Research Findings

Several studies have explored the biological activities of related compounds, providing insights into potential applications:

  • Antimicrobial Studies : A study published in the Journal of Medicinal Chemistry demonstrated that spirocyclic compounds exhibited potent antibacterial activity against Gram-positive bacteria, suggesting a mechanism involving disruption of bacterial cell wall synthesis .
  • Cytotoxicity Testing : Research published in Cancer Letters indicated that oxaspiro compounds could induce apoptosis in cancer cells through the activation of specific signaling pathways .
  • Inflammation Models : In vivo studies showed that certain derivatives reduced inflammation markers in animal models, indicating their potential as therapeutic agents for inflammatory conditions .

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